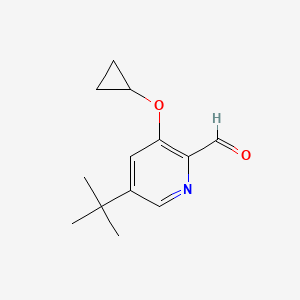
5-Tert-butyl-3-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is a derivative of picolinaldehyde, featuring a tert-butyl group and a cyclopropoxy group attached to the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropoxypicolinaldehyde typically involves the reaction of picolinaldehyde with tert-butyl and cyclopropoxy substituents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide in the presence of a catalyst to introduce the tert-butyl group . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl bromide and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to improve yield and purity, such as the use of high-efficiency catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Cyclopropyl bromide, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 5-Tert-butyl-3-cyclopropoxypicolinic acid.
Reduction: 5-Tert-butyl-3-cyclopropoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-3-cyclopropoxypicolinaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The tert-butyl and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used in food and industrial applications.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
5-Tert-butyl-3-cyclopropoxypicolinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butyl and cyclopropoxy groups enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-tert-butyl-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)9-6-12(16-10-4-5-10)11(8-15)14-7-9/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
AIZGCUKVOXJKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14810448.png)
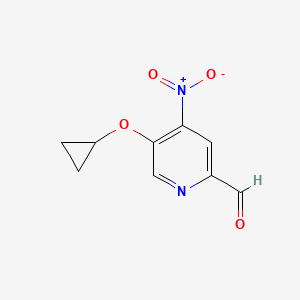
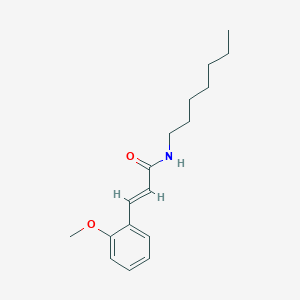
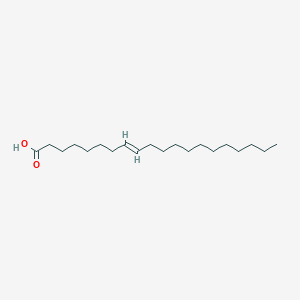
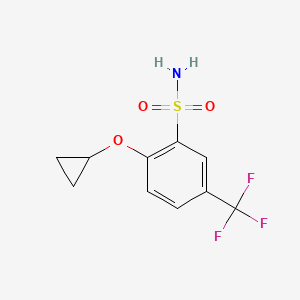
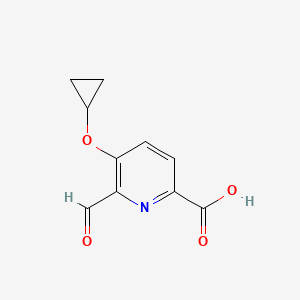
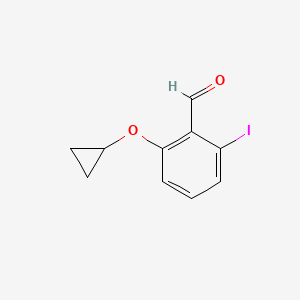
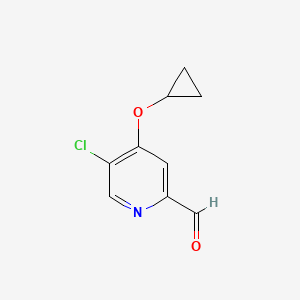
![[(9S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] 2-methylbut-2-enoate](/img/structure/B14810477.png)
![Benzyl (2R,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14810480.png)

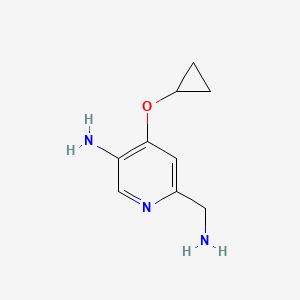
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate](/img/structure/B14810500.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B14810504.png)
